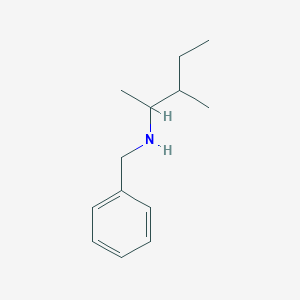

Benzyl(3-methylpentan-2-yl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-benzyl-3-methylpentan-2-amine |

InChI |

InChI=1S/C13H21N/c1-4-11(2)12(3)14-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3 |

InChI Key |

QVYAZIIADKRQGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Methylpentan 2 Yl Amine and Its Core Structure

C-N Bond Forming Reactions for Benzyl(3-methylpentan-2-yl)amine Construction

The formation of the carbon-nitrogen bond is the linchpin in the synthesis of this compound. Several classical and contemporary methods are employed to achieve this transformation, including reductive amination, alkylation, and multi-component reactions.

Reductive Amination Strategies Utilizing Aldehydes and Amine Precursors

Reductive amination is a widely utilized and versatile method for synthesizing secondary amines. nih.govyoutube.com This process typically involves the reaction of a ketone or aldehyde with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com For the synthesis of this compound, this would involve the reaction of 3-methylpentan-2-one with benzylamine (B48309). The initial condensation forms an N-benzyl-3-methylpentan-2-imine, which is subsequently reduced.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.comyoutube.com Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the iminium ion in the presence of the starting ketone. youtube.com Catalytic hydrogenation using catalysts such as Raney nickel or platinum can also be employed for the reduction step. google.commdma.ch This one-pot reaction is advantageous as it often eliminates the need to isolate and purify the intermediate imine. google.com

The general reaction scheme is as follows:

Step 1: Imine Formation: 3-methylpentan-2-one + Benzylamine ⇌ N-benzyl-3-methylpentan-2-imine + H₂O

Step 2: Reduction: N-benzyl-3-methylpentan-2-imine + [Reducing Agent] → this compound

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. For instance, the use of nickel catalysts with easy-to-handle ammonia (B1221849) sources has been explored for the direct amination of alcohols, which can be an alternative route to the necessary amine precursors. nih.gov

Alkylation Approaches for Secondary Amine Formation

N-alkylation of primary amines is another fundamental approach to synthesizing secondary amines. acs.org In the context of this compound, this would involve the reaction of 3-methylpentan-2-amine (B1274118) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide.

A significant challenge in this method is preventing over-alkylation, where the newly formed secondary amine reacts further to produce a tertiary amine. acs.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled. The use of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction.

Recent research has explored the use of various catalytic systems to improve the selectivity and efficiency of N-alkylation. For example, manganese pincer complexes have been shown to effectively catalyze the N-alkylation of amines with alcohols, offering a greener alternative to the use of alkyl halides. nih.gov Additionally, visible-light-mediated protocols using copper catalysts have been developed for the clean mono-alkylation of aliphatic amines with unactivated secondary alkyl iodides. organic-chemistry.org

Multi-Component Reactions for Diverse Amine Derivatives

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, offer a highly efficient route to complex molecules. caltech.edu These reactions are atom-economical and can rapidly generate molecular diversity. caltech.edursc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are applicable to the synthesis of a wide range of secondary and tertiary amines. nih.govnih.gov

One notable example is the Mannich reaction, which involves an aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov A variation, the Petasis (borono-Mannich) reaction, utilizes boronic acids and is effective for producing allylic amines. caltech.edu

Visible-light-mediated three-component reactions have emerged as a powerful tool for secondary amine synthesis. rsc.org For instance, a protocol involving the in situ generation of an imine from a benzaldehyde (B42025) and an aniline, followed by alkylation with an unactivated alkyl iodide catalyzed by Mn₂(CO)₁₀, demonstrates the versatility of MCRs. rsc.org

Enantioselective and Diastereoselective Synthesis of this compound

The structure of this compound contains two chiral centers, at the C2 and C3 positions of the pentan-2-yl moiety. This gives rise to the possibility of four stereoisomers. Controlling the stereochemical outcome of the synthesis is therefore of paramount importance, particularly in pharmaceutical applications where different stereoisomers can exhibit distinct biological activities.

Chiral Auxiliary and Ligand-Controlled Methods in Asymmetric Induction

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. wikipedia.orgnih.gov In the context of synthesizing chiral amines, asymmetric hydrogenation of prochiral imines is a highly effective method. nih.gov This involves the use of transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral ligands. nih.govacs.org These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to occur preferentially from one face of the imine, leading to an excess of one enantiomer.

Chiral pool synthesis, which utilizes readily available chiral starting materials, is another established approach. wikipedia.org For the synthesis of a specific stereoisomer of this compound, one could start with a chiral isomer of 3-methylpentan-2-amine or a chiral aldehyde precursor.

Organocatalysis, which employs small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. wikipedia.org Chiral amines, such as proline and its derivatives, are often used as organocatalysts in reactions like the asymmetric Mannich reaction. rsc.org

Diastereoselective Control in Reductive Amination and Alkylation Pathways

When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective control. acs.org In the synthesis of this compound, this involves controlling the stereochemistry at both the C2 and C3 positions.

Diastereoselectivity in reductive amination can be achieved by using a chiral amine as a resolving agent or as a chiral auxiliary. google.com For example, reacting 3-methylpentan-2-one with a chiral benzylamine derivative can lead to the formation of diastereomeric imines, which may be separable or may exhibit different reactivities in the subsequent reduction step, leading to an enrichment of one diastereomer of the final product. A diastereomeric excess of ≥ 70% is generally considered good diastereoselectivity. google.com

Similarly, in alkylation pathways, the stereochemistry of the starting materials will influence the stereochemistry of the product. If a specific stereoisomer of 3-methylpentan-2-amine is used, the stereochemistry at the C2 and C3 positions is already set, and the subsequent benzylation reaction will yield the corresponding stereoisomer of this compound.

Computational studies, such as Density Functional Theory (DFT), are increasingly being used to understand and predict the diastereoselectivity of reactions. rsc.org By analyzing the transition states of the reaction, researchers can elucidate the structural factors that govern the stereochemical outcome and design more selective catalysts and reaction conditions. rsc.org

Mechanistic Investigations and Reactivity of the Benzyl 3 Methylpentan 2 Yl Amine Moiety

Elucidation of Reaction Mechanisms in Amine Formation

The formation of the Benzyl(3-methylpentan-2-yl)amine moiety is governed by specific reaction intermediates and transition states that dictate the reaction's efficiency and outcome. Understanding these mechanisms is crucial for controlling the synthesis of this and related secondary amines.

Role of Iminium Ion Intermediates in Reductive Amination

Reductive amination is a highly effective method for synthesizing secondary amines, including this compound, from a primary amine (3-methylpentan-2-amine) and a carbonyl compound (benzaldehyde). The process is characterized by the in situ formation and subsequent reduction of an iminium ion. masterorganicchemistry.com

The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to a carbinolamine intermediate. youtube.com This is followed by dehydration under mildly acidic conditions (typically pH 4-5) to form an imine (a Schiff base). masterorganicchemistry.comchegg.com The acidic environment then facilitates the protonation of the imine's nitrogen atom, generating a highly electrophilic iminium cation. youtube.comwikipedia.org This iminium ion is the key intermediate that undergoes reduction.

Table 1: Key Steps in Reductive Amination

| Step | Reactants | Intermediate/Product | Description | Citation |

|---|---|---|---|---|

| 1. Nucleophilic Attack | 3-methylpentan-2-amine (B1274118) + Benzaldehyde (B42025) | Carbinolamine | The nitrogen of the amine attacks the electrophilic carbonyl carbon. | youtube.com |

| 2. Dehydration | Carbinolamine | Imine (Schiff Base) | Acid-catalyzed elimination of a water molecule. | masterorganicchemistry.com |

| 3. Protonation | Imine | Iminium Ion | The imine nitrogen is protonated to form the reactive iminium cation. | youtube.comwikipedia.org |

| 4. Reduction | Iminium Ion + Hydride Source (e.g., NaBH₃CN) | This compound | Hydride transfer to the electrophilic carbon of the iminium ion. | masterorganicchemistry.com |

Analysis of Tetrahedral Intermediates in Acyl Transfer Reactions

When this compound undergoes an acyl transfer reaction, for instance with an acid chloride to form an amide, the mechanism proceeds through a critical tetrahedral intermediate. wikipedia.orgtaylorandfrancis.com This type of reaction is a classic example of nucleophilic acyl substitution.

The reaction begins with the nucleophilic nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the acylating agent. youtube.com This addition step breaks the C=O pi bond, and the electron density shifts to the oxygen atom, forming a transient species with a tetrahedral geometry around the formerly trigonal planar carbonyl carbon. wikipedia.orgtaylorandfrancis.com This species is known as the tetrahedral intermediate.

The fate of this intermediate depends on the relative leaving group abilities of the substituents attached to the tetrahedral carbon. libretexts.org In the reaction with an acid chloride, the attached groups are the alkyl/aryl group, the alkoxide ion, the amine moiety, and the chloride ion. The chloride ion is an excellent leaving group compared to the others. libretexts.org The tetrahedral intermediate collapses by reforming the C=O double bond and expelling the chloride ion, resulting in the formation of the more stable amide product and a chloride anion. youtube.comlibretexts.org This addition-elimination sequence is characteristic of acyl transfer reactions involving stable leaving groups. masterorganicchemistry.com

Hydride and Proton Transfer Mechanisms in Amine Dehydrogenation/Hydrogenation

The interconversion between an amine and its corresponding imine (or iminium ion) involves the transfer of both a hydride ion (H⁻) and a proton (H⁺). These fundamental steps are central to catalytic amine dehydrogenation and imine hydrogenation reactions.

Amine Dehydrogenation: This process is an oxidation that can be facilitated by various catalysts. Mechanistic studies using metal complexes (e.g., iron, ruthenium) have revealed both stepwise and concerted pathways. acs.orgacs.org In a stepwise mechanism, the reaction may proceed via a rate-determining hydride transfer from the α-carbon of the amine to the metal center, generating an iminium ion and a metal hydride intermediate. acs.org This is followed by a rapid proton transfer from the nitrogen to a suitable base in the system. acs.org Alternatively, outer-sphere mechanisms involve a concerted transfer of a hydride and a proton to the catalyst or a ligand. acs.orgmdpi.com Boranes, such as B(C₆F₅)₃, can also mediate amine dehydrogenation by abstracting a hydride from the α-amino C-H bond to generate a reactive iminium hydridoborate salt. rsc.org

Imine Hydrogenation: This is the reverse of dehydrogenation and is a key step in amine synthesis. Catalytic hydrogenation can also proceed through various mechanisms. Outer-sphere mechanisms are proposed for some manganese catalysts, where a hydride is transferred from the catalyst to the imine carbon without prior coordination, followed by rapid protonation of the resulting anion. nih.gov Inner-sphere mechanisms involve the coordination of the imine to the metal center before the migratory insertion of a hydride to the C=N bond. acs.org The specific pathway is highly dependent on the catalyst, substrate, and reaction conditions. mdpi.com

Stereochemical Aspects of Reactions Involving this compound

The presence of a stereocenter at the C2 position of the 3-methylpentyl group imparts chirality to this compound. This structural feature has significant implications for its reactivity, particularly concerning stereoselectivity and the preservation of enantiomeric purity.

Conformational Preferences and Their Influence on Stereoselectivity

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, rotations around the C-N and C-C bonds lead to numerous possible conformations, each with a different potential energy. libretexts.org The molecule will preferentially adopt lower-energy conformations to minimize steric and torsional strain. libretexts.org

The bulky 3-methylpentyl group and the benzyl (B1604629) group create significant steric hindrance. Their relative orientations will dictate the most stable conformations. In related N-benzylated systems, a hindered rotational equilibrium around the N-acyl bond has been observed, indicating significant energy barriers between different conformers. scielo.br It is plausible that in this compound, the bulky substituents will orient themselves to minimize interactions, creating a chiral environment around the nitrogen atom and the reactive α-carbon.

These conformational preferences can directly influence stereoselectivity in reactions. A stable, low-energy conformer can effectively block one face of the molecule from an approaching reagent. Consequently, the reagent is forced to attack from the less hindered face, leading to the preferential formation of one stereoisomer over another. This principle is fundamental in asymmetric synthesis, where chiral auxiliaries or catalysts are used to control the stereochemical outcome of a reaction.

Functional Group Transformations and Derivatization Reactions

The secondary amine in this compound is a key site for synthetic modification, readily undergoing reactions such as acylation, carbamylation, sulfonylation, and reaction with carbon disulfide to form dithiocarbamates.

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, readily attacking acylating and carbamoylating agents.

Acylation involves the reaction with acyl halides, anhydrides, or esters to form the corresponding amides. This transformation is typically carried out in the presence of a base to neutralize the acidic byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Carbamylation introduces a carbamoyl (B1232498) group onto the nitrogen atom, forming a carbamate. This can be achieved by reacting the amine with a chloroformate or an isocyanate. For instance, reaction with benzyl chloroformate would yield the corresponding benzyl carbamate. A known related compound is benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate, highlighting the feasibility of such transformations on structurally similar amines. bldpharm.com

The general conditions for these transformations are summarized in the table below.

| Transformation | Reagent | Typical Conditions | Product |

| Acylation | Acetyl chloride | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | N-acetyl-benzyl(3-methylpentan-2-yl)amine |

| Acylation | Acetic anhydride (B1165640) | Optional catalyst (e.g., DMAP), heat | N-acetyl-benzyl(3-methylpentan-2-yl)amine |

| Carbamylation | Benzyl chloroformate | Base (e.g., NaHCO3), solvent (e.g., water/dioxane) | Benzyl benzyl(3-methylpentan-2-yl)carbamate |

| Carbamylation | Phenyl isocyanate | Aprotic solvent (e.g., THF) | 1-benzyl-1-(3-methylpentan-2-yl)-3-phenylurea |

Sulfonamide Synthesis: The secondary amine of this compound can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. nih.gov This reaction is a cornerstone in medicinal chemistry, as sulfonamides are a well-known class of pharmacophores. nih.gov The synthesis involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Dithiocarbamate (B8719985) Synthesis: Dithiocarbamates are readily synthesized from secondary amines, carbon disulfide, and an alkylating agent. The reaction of this compound with carbon disulfide in the presence of a base generates the corresponding dithiocarbamate salt. This intermediate can then be reacted with an alkyl halide to furnish the S-alkyl dithiocarbamate. organic-chemistry.orgacs.org This one-pot, three-component reaction is highly efficient and atom-economical. organic-chemistry.org

| Derivative | Reagents | General Reaction |

| Sulfonamide | p-Toluenesulfonyl chloride, Triethylamine | Nucleophilic substitution |

| Dithiocarbamate | Carbon disulfide, Sodium hydroxide, Methyl iodide | Nucleophilic addition followed by alkylation |

C-H Functionalization and Activation Strategies Directed by Amine Moieties

The amine group in this compound can act as a directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds through coordination to a metal catalyst.

Palladium catalysis is a powerful tool for C-H activation, and benzylamines are excellent substrates. organic-chemistry.org The nitrogen atom can coordinate to a palladium(II) catalyst, directing the activation of an ortho-C-H bond on the benzyl group through a cyclometalation process. This forms a stable palladacycle intermediate, which can then undergo further reactions. nih.gov

The catalytic cycle typically involves:

Coordination of the amine to the Pd(II) center.

C-H activation via a concerted metalation-deprotonation (CMD) pathway to form the palladacycle.

Reaction with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent).

Reductive elimination to form the functionalized product and a Pd(0) species.

Re-oxidation of Pd(0) to Pd(II) to complete the catalytic cycle.

The use of specific ligands, such as mono-N-protected amino acids, can render these transformations enantioselective. snnu.edu.cn

| Catalyst System | Directing Group | Activated Bond | Potential Functionalization |

| Pd(OAc)₂ / Ligand | Amine | ortho-C-H of benzyl group | Arylation, Alkenylation, Alkylation |

Recent advances have shown that less expensive, first-row transition metals like cobalt can also catalyze C-H functionalization reactions. Cobalt catalysts have been employed in the C-H amination of arenes using simple alkylamines. nih.gov While often focused on the amination of an aromatic C-H bond with an external amine, the principles can be extended to intramolecular reactions or reactions where the substrate amine itself participates.

In the context of this compound, a hypothetical cobalt-mediated process could involve the amine moiety directing the functionalization of the benzyl ring. The mechanism would likely involve the formation of a cobalt-nitrene intermediate or a concerted amination pathway, depending on the specific cobalt catalyst and oxidant used.

| Catalyst | Reactant | Potential Reaction |

| Cobalt(II) salt | This compound | Intramolecular C-H amination |

Advanced Spectroscopic and Chiroptical Characterization of Benzyl 3 Methylpentan 2 Yl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural confirmation of Benzyl(3-methylpentan-2-yl)amine. The analysis of chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allows for the assignment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region, generally between δ 7.2 and 7.4 ppm. The benzylic protons (CH₂-Ph) would likely resonate as a singlet or a pair of doublets around δ 3.7-3.9 ppm. The protons on the aliphatic chain of the 3-methylpentan-2-yl group would appear in the upfield region. The proton attached to the nitrogen (N-H) would be observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons of the benzyl group would show signals in the range of δ 127-140 ppm. The benzylic carbon would be expected around δ 50-55 ppm. The aliphatic carbons of the 3-methylpentan-2-yl moiety would resonate in the upfield region, typically between δ 10-60 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.20-7.40 | Multiplet | 5H |

| Benzylic-CH₂ | 3.70-3.90 | Singlet/AB quartet | 2H |

| N-H | 1.5-2.5 | Broad Singlet | 1H |

| CH-N | 2.8-3.1 | Multiplet | 1H |

| CH-CH₃ | 1.5-1.8 | Multiplet | 1H |

| CH₂ | 1.1-1.4 | Multiplet | 2H |

| CH₃ (on C2) | 1.0-1.2 | Doublet | 3H |

| CH₃ (on C3) | 0.8-1.0 | Doublet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 139-141 |

| Aromatic CH | 127-129 |

| CH-N | 55-60 |

| Benzylic-CH₂ | 50-55 |

| CH-CH₃ | 35-40 |

| CH₂ | 25-30 |

| CH₃ (on C2) | 15-20 |

| CH₃ (on C3) | 10-15 |

For complex molecules like this compound, one-dimensional NMR spectra can exhibit overlapping signals. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these ambiguities and establish definitive connectivities.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of the aliphatic chain in the 3-methylpentan-2-yl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the benzyl group and the 3-methylpentan-2-yl moiety through the nitrogen atom. reddit.com

As this compound is a chiral compound, determining its enantiomeric purity is crucial. Chiral NMR derivatization is a powerful method for this purpose. The reaction of the racemic amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride or (R)-(-)- or (S)-(+)-1-(1-naphthyl)ethyl isocyanate, results in the formation of a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer by integrating their respective signals. acs.org The choice of the CDA is critical to achieve sufficient separation of the signals in the NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation pattern. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.18. In EI-MS, the molecular ion peak [M]⁺ at m/z 191.17 would be observed. The fragmentation pattern provides valuable structural information. A characteristic fragmentation of N-benzylated amines is the cleavage of the C-N bond, leading to the formation of the stable benzyl cation or tropylium (B1234903) ion at m/z 91. nih.govnih.gov Another common fragmentation pathway involves the loss of a propyl or ethyl group from the pentyl chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 192.18 | [M+H]⁺ (ESI) |

| 191.17 | [M]⁺ (EI) |

| 162.14 | [M - C₂H₅]⁺ |

| 148.12 | [M - C₃H₇]⁺ |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300-3500 (weak to medium, broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H | Bending | 1550-1650 |

| C-N | Stretching | 1000-1250 |

The presence of a band in the 3300-3500 cm⁻¹ region would confirm the secondary amine N-H stretch. The aromatic C-H and C=C stretching vibrations would confirm the presence of the benzyl group. The strong absorptions in the 2850-2960 cm⁻¹ region correspond to the aliphatic C-H bonds of the 3-methylpentan-2-yl group.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its solid-state conformation and, crucially, its absolute configuration.

To perform this analysis, a suitable single crystal of the compound or a derivative must be grown. The diffraction pattern of X-rays passing through the crystal provides the electron density map, from which the positions of all atoms can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute configuration (R or S) of the stereocenters. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and unequivocal structural characterization in the solid state. Although obtaining a crystal suitable for X-ray diffraction can be challenging, the information it provides is unparalleled.

Chromatographic and Other Methods for Enantiomeric Excess (ee) Determination

The accurate determination of the enantiomeric composition of chiral molecules is fundamental in stereoselective synthesis and pharmaceutical sciences. For this compound, a chiral secondary amine, the enantiomeric excess is typically quantified using high-performance liquid chromatography or gas chromatography equipped with a chiral stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a predominant and versatile technique for the separation and quantification of enantiomers. nih.gov The principle of this method lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), which results in different retention times and allows for their separation.

Detailed Research Findings:

For the enantioseparation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be exceptionally effective. chiraltech.com Commercially available columns like the CHIRALPAK® and CHIRALCEL® series are widely employed and have demonstrated broad applicability for a variety of chiral compounds, including N-benzylated amines. sigmaaldrich.comnih.gov The enantiomeric recognition mechanism is based on a combination of intermolecular interactions such as hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral selector.

The mobile phase composition is a critical factor in achieving successful enantioseparation. Typically, in normal-phase chromatography, a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is used. sigmaaldrich.com The alcohol acts as a polar modifier, and its concentration is finely tuned to optimize resolution. To enhance peak symmetry and minimize tailing, a small quantity of an amine modifier, such as diethylamine (B46881) (DEA), is often incorporated into the mobile phase. chiraltech.com

Although specific methods for this compound are not detailed in the surveyed literature, a logical starting point for method development would be the screening of various polysaccharide-based CSPs under normal-phase conditions.

Illustrative HPLC Parameters for Enantiomeric Separation

This data is hypothetical and based on established methods for analogous chiral amines.

| Parameter | Value |

|---|---|

| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (95:5, v/v) + 0.1% DEA |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV, 254 nm |

| Hypothetical Rt (Enantiomer 1) | 12.3 min |

| Hypothetical Rt (Enantiomer 2) | 14.1 min |

| Hypothetical Resolution (Rs) | 2.1 |

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. wiley.com Due to the polar nature of amines, which can lead to poor peak shape and adsorption on the column, derivatization is a common and often necessary step to enhance volatility and thermal stability. hplc.sk

Detailed Research Findings:

A prevalent derivatization strategy for primary and secondary amines is acylation. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a more volatile and less polar trifluoroacetamide (B147638) derivative. wiley.com In the case of this compound, this would yield N-benzyl-N-(3-methylpentan-2-yl)trifluoroacetamide.

The enantiomeric separation of these derivatives is then carried out on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs, which are chiral macrocyclic oligosaccharides, are frequently used for this purpose. gcms.cz The derivatized enantiomers can enter the chiral cavity of the cyclodextrin (B1172386) and engage in differential interactions, leading to their separation. The specific type of cyclodextrin derivative and the temperature gradient are key parameters to be optimized.

The coupling of GC with a mass spectrometer (GC-MS) offers the dual benefit of separation and structural confirmation of the analytes. nih.gov

Representative GC-MS Conditions for Enantiomeric Analysis of a Derivative

This data is hypothetical and based on common practices for the GC analysis of chiral amine derivatives.

| Parameter | Value |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Column | Rt-βDEXsm (Permethylated beta-cyclodextrin) |

| Dimensions | 30 m × 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | 90 °C hold for 2 min, then 4 °C/min to 180 °C |

| Injector Temperature | 230 °C |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |

| Hypothetical Rt (Derivative 1) | 18.7 min |

| Hypothetical Rt (Derivative 2) | 19.2 min |

Computational and Theoretical Investigations of Benzyl 3 Methylpentan 2 Yl Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. DFT methods calculate the total energy of a molecule based on its electron density, which is then used to derive numerous chemical properties. researchgate.net

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions. By computing the energy of reactants, products, and intermediate structures, a reaction energy profile can be constructed. A critical aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed.

DFT provides deep insights into the electronic makeup of a molecule. Key areas of analysis for Benzyl(3-methylpentan-2-yl)amine would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com

Charge Distribution: Methods like Natural Bond Orbital (NBO) and Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This analysis reveals the distribution of electron density, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. For this compound, the nitrogen atom is expected to carry a significant negative charge, making it a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge landscape on the molecule's surface. researchgate.net It plots the electrostatic potential, allowing for the immediate identification of sites prone to electrophilic or nucleophilic interaction. Red-colored regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions signify positive potential (electron-poor, attractive to nucleophiles). researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO; indicates chemical stability. mdpi.com |

| Ionization Potential (IP) | 6.5 eV | The energy required to remove an electron. Calculated as I = -EHOMO. nih.gov |

| Electron Affinity (EA) | 0.8 eV | The energy released when an electron is added. Calculated as A = -ELUMO. nih.gov |

| Chemical Hardness (η) | 2.85 eV | A measure of resistance to change in electron distribution. η = (I - A) / 2. nih.gov |

| Electrophilicity Index (ω) | 1.45 eV | A measure of the energy lowering of a system when it accepts electrons. ω = (μ2) / (2η), where μ is the chemical potential. researchgate.netnih.gov |

Molecular Modeling and Dynamics Simulations

While DFT focuses on static structures, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

This compound possesses two chiral centers (at C2 and C3 of the pentane (B18724) chain), meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these stereoisomers will have a unique three-dimensional arrangement and potentially different physical and chemical properties.

Conformational analysis involves systematically exploring the potential energy surface of each stereoisomer to identify its most stable conformations (energy minima). Molecular mechanics force fields (e.g., MMFF94, AMBER) or quantum mechanical methods can be used to calculate the relative energies of different rotational isomers (rotamers) arising from bond rotations. This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, governed by the forces between them. nih.gov An MD simulation of this compound could reveal:

Intermolecular Interactions: In a simulated bulk phase, MD can show how molecules of this compound interact with each other. This includes hydrogen bonding (involving the N-H group), van der Waals forces, and π-π stacking (between benzyl (B1604629) rings).

Solvent Effects: The behavior of a molecule can change dramatically in different solvents. By simulating the molecule in an explicit solvent box (e.g., water, ethanol), MD can model solvation shells and quantify how solvent molecules arrange themselves around the solute. This provides insight into solubility and how the solvent might influence conformational preferences and reactivity. Implicit solvent models, like the Polarizable Continuum Model (PCM), can also be used in DFT calculations to account for bulk solvent effects on electronic structure. nih.gov

Semiempirical and Ab Initio Methods for Geometry Optimization and Reaction Site Prediction

Before delving into complex electronic structure calculations, a reliable molecular geometry is required. Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy. mdpi.com

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without using experimental data for parameterization. mdpi.com The accuracy of ab initio calculations is highly dependent on the size of the basis set used (e.g., STO-3G, 6-31G(d,p), cc-pVTZ), with larger basis sets providing more accurate results at a higher computational cost. mdpi.comwayne.edu While computationally intensive, they provide a rigorous theoretical foundation.

Semiempirical Methods: Methods like AM1 and PM3 are based on the Hartree-Fock formalism but simplify the calculations by incorporating experimental parameters (e.g., ionization potentials, heats of formation) to approximate certain complex integrals. dtic.mildtic.mil This makes them significantly faster than ab initio or DFT methods, allowing for the rapid optimization of large molecules or the initial exploration of reaction pathways. Though less accurate, they are excellent for obtaining a reasonable starting geometry for more sophisticated calculations or for screening large numbers of compounds. wayne.edudtic.mil

For this compound, a typical workflow might involve an initial geometry optimization using a fast semiempirical method, followed by a more accurate refinement using DFT or an ab initio method with an appropriate basis set to predict its final structure and reactivity. mdpi.com

Table 2: Comparison of Computational Methods for Geometry Optimization

| Method Type | General Approach | Typical Use Case for this compound | Relative Cost |

| Semiempirical (e.g., PM3, AM1) | Simplifies calculations using experimentally derived parameters. dtic.mildtic.mil | Rapid initial geometry optimization; screening of conformers. | Low |

| Ab Initio (e.g., Hartree-Fock) | Solves the Schrödinger equation from first principles with no empirical data. mdpi.com | High-accuracy geometry for small molecules; benchmark calculations. | High |

| Density Functional Theory (e.g., B3LYP) | Calculates energy based on electron density, balancing accuracy and cost. researchgate.net | Refined geometry optimization; calculation of electronic properties and reaction pathways. | Medium |

Applications of Benzyl 3 Methylpentan 2 Yl Amine in Advanced Synthetic Organic Chemistry

Utilization as a Chiral Building Block in Multi-Step Syntheses

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural products. acs.orgrsc.org The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials. In this context, an enantiomerically pure form of Benzyl(3-methylpentan-2-yl)amine could serve as a valuable chiral synthon.

The amine functionality allows for a wide range of chemical transformations, including acylation, alkylation, and sulfonylation, to introduce new functional groups. wikipedia.org The benzyl (B1604629) group can serve a dual role: as a protecting group for the amine, which can be removed under various conditions (e.g., hydrogenolysis), and potentially as a group that influences the stereochemical outcome of reactions at other parts of the molecule.

For instance, in a hypothetical multi-step synthesis, an enantiomerically pure form of this compound could be acylated with a prochiral carboxylic acid derivative. The inherent chirality of the amine could direct the subsequent reduction of a nearby ketone, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. This concept is a cornerstone of asymmetric synthesis, where a "chiral auxiliary" is temporarily incorporated to control stereochemistry. wikipedia.org After the desired stereocenter is set, the this compound auxiliary could be cleaved and potentially recovered.

Precursor for Complex Molecular Architectures and Functionalized Derivatives

The structure of this compound provides a scaffold that can be elaborated into more complex molecular architectures. The secondary amine can be a key site for building complexity. For example, it can undergo reactions to form amides, which are prevalent in biologically active molecules.

Furthermore, the benzyl group can be functionalized through electrophilic aromatic substitution on the phenyl ring, allowing for the introduction of a variety of substituents. These modifications can be used to tune the electronic and steric properties of the molecule, which could be important for its intended application.

A hypothetical synthetic route could involve the reaction of this compound with a bifunctional reagent, leading to the formation of a heterocyclic ring system. Many nitrogen-containing heterocycles are the core structures of pharmaceuticals. The specific stereoisomer of the starting amine would be crucial in determining the three-dimensional arrangement of the resulting complex molecule.

Investigation of its Potential as a Chiral Ligand or Organocatalyst in Asymmetric Reactions

Chiral amines and their derivatives are widely used as ligands in transition-metal-catalyzed asymmetric reactions and as organocatalysts. nih.gov The nitrogen atom of this compound can coordinate to a metal center, and the chiral environment created by the bulky, stereochemically defined 3-methylpentan-2-yl group could influence the enantioselectivity of the catalyzed reaction.

For a metal-catalyzed reaction, the amine could be part of a bidentate or tridentate ligand system, where other coordinating atoms are introduced into the molecule. The steric bulk of the alkyl groups on the chiral backbone can create a well-defined chiral pocket around the metal center, which can effectively differentiate between the two prochiral faces of a substrate.

As an organocatalyst, this compound could, for example, be used to form a chiral iminium ion with an α,β-unsaturated aldehyde. This would lower the LUMO of the aldehyde, activating it for nucleophilic attack. The stereochemistry of the amine would dictate the facial selectivity of the nucleophilic addition, leading to an enantiomerically enriched product. While there is no specific research on this compound in this capacity, the principle is well-established with other chiral amines.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The current research landscape for the synthesis of secondary amines, such as Benzyl(3-methylpentan-2-yl)amine, is well-established, with several key achievements shaping the field. The most prominent and widely applied methods include reductive amination and the alkylation of primary amines. rsc.orgacs.orgfiveable.me

Reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a cornerstone of amine synthesis due to its versatility and efficiency. rsc.orgfiveable.meyoutube.com This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. fiveable.meyoutube.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. fiveable.me

The direct alkylation of primary amines with alkyl halides is another fundamental approach. chemistrystudent.com However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, as the product secondary amine is often more nucleophilic than the starting primary amine. chemistrystudent.comnih.gov

Key achievements in the field have focused on improving the selectivity and efficiency of these classical methods. This includes the development of more sophisticated catalysts and reagents that can minimize side reactions and broaden the substrate scope.

Emerging Synthetic Methodologies and Catalytic Systems

In recent years, significant efforts have been directed towards developing more sustainable, efficient, and selective methods for the synthesis of secondary amines. These emerging methodologies often rely on novel catalytic systems.

Catalytic Reductive Amination with Molecular Hydrogen: A major advancement is the use of molecular hydrogen (H2) as a clean and atom-economical reducing agent in reductive amination. rsc.org This approach is dependent on the development of highly active and selective catalysts. Both homogeneous and heterogeneous catalysts, often based on transition metals, have been successfully developed for this purpose. rsc.org The use of non-noble metal catalysts, such as those based on cobalt, is a particularly promising area of research, offering a more sustainable alternative to precious metal catalysts. mdpi.com

Self-Limiting Alkylation: To address the challenge of over-alkylation in traditional amine synthesis, innovative strategies such as "self-limiting" alkylation have been developed. One such approach utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates. nih.govacs.org In this method, the initial alkylation product is a less reactive species, which prevents subsequent alkylation reactions and allows for the selective synthesis of secondary amines. nih.govacs.org

Synergistic Catalysis: The use of synergistic catalytic systems is another emerging trend. For instance, the combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to enable highly regioselective C(sp3)–H arylation of benzylamines. rsc.org This type of dual catalytic system can unlock new reaction pathways and provide access to complex amine structures that are difficult to obtain through traditional methods. rsc.org

Flow Chemistry: The application of continuous flow technology to amine synthesis offers several advantages, including improved safety, scalability, and reaction control. Flow reactors can enable the use of hazardous reagents and extreme reaction conditions with greater safety and efficiency.

Opportunities for Exploration of Untapped Reactivity and Mechanistic Pathways

While significant progress has been made in the synthesis of secondary amines, there are still ample opportunities for further exploration and discovery.

Exploration of Novel Catalysts: The development of new and more efficient catalysts remains a key area of research. This includes the design of catalysts with enhanced selectivity for specific amine products, as well as catalysts that can operate under milder reaction conditions. The exploration of catalysts based on earth-abundant and non-toxic metals is of particular importance for sustainable chemical manufacturing. mdpi.com

Unconventional Reaction Media: The use of unconventional reaction media, such as ionic liquids, deep eutectic solvents, or even water, could offer significant advantages in terms of sustainability and catalyst recycling. Research into the influence of these media on reaction rates and selectivities could lead to the development of greener synthetic protocols.

Mechanistic Studies: A deeper understanding of the reaction mechanisms underlying amine synthesis is crucial for the rational design of new and improved synthetic methods. Detailed mechanistic studies, often employing a combination of experimental techniques and computational modeling, can provide valuable insights into the roles of catalysts, intermediates, and transition states. For example, a detailed study of the reaction between benzylamines, diethyl phosphite, and triethyl orthoformate revealed a complex equilibrium of intermediates leading to different products depending on the reaction conditions. mdpi.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) for amine synthesis is a rapidly growing field. Enzymes can offer unparalleled selectivity and operate under mild, environmentally benign conditions. The discovery and engineering of new enzymes for the synthesis of a broader range of amines, including chiral amines, represents a significant opportunity for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.